4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile
Overview
Description
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyethoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobiphenyl.
Substitution Reaction: The bromine atom is substituted with a hydroxyethoxy group using a nucleophilic substitution reaction. This step requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Nitrile Formation: The resulting intermediate undergoes a reaction with a cyanide source, such as sodium cyanide, to introduce the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4’-(2-oxoethoxy)[1,1’-biphenyl]-4-carbonitrile or 4’-(2-carboxyethoxy)[1,1’-biphenyl]-4-carbonitrile.
Reduction: Formation of 4’-(2-hydroxyethoxy)[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a hydroxyethoxy group and a carbonitrile group on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-[4-(2-hydroxyethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C15H13NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)18-10-9-17/h1-8,17H,9-10H2 |
InChI Key |
UBKICSCGCBTPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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